4-Bromo-2-(chloromethyl)-5-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3H2,1H3 |
InChI Key |
WPJWGUZMPIBXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CCl)Br |
Origin of Product |
United States |
The Enduring Significance of Pyridine Scaffolds in Chemical Research
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in chemical research, particularly in medicinal chemistry and drug design. sigmaaldrich.com Its presence in a vast number of natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and numerous alkaloids, highlights its fundamental role in biological systems. alchempharmtech.com This prevalence in nature has inspired medicinal chemists to incorporate the pyridine nucleus into a wide array of therapeutic agents. alchempharmtech.com
The significance of the pyridine scaffold stems from several key characteristics:
Biological Activity: Pyridine-based ring systems are integral components of numerous drugs, demonstrating a broad spectrum of pharmacological activities. alchempharmtech.com
Structural Versatility: The pyridine ring can be readily functionalized at various positions, allowing for precise modification of a molecule's steric and electronic properties to optimize its interaction with biological targets. alchempharmtech.com
Physicochemical Properties: As a polar and ionizable aromatic molecule, the pyridine moiety can enhance the solubility and bioavailability of less soluble compounds, a crucial aspect of drug development. alchempharmtech.com
Due to these favorable attributes, pyridine derivatives are consistently found in drugs approved by the FDA and are a major focus of ongoing drug discovery efforts. sigmaaldrich.comnbinno.com
The Influence of Halogen and Alkyl Substituents on Pyridine Reactivity
The reactivity of the pyridine (B92270) ring is significantly influenced by the nature and position of its substituents. Halogen and alkyl groups are particularly important in modulating the ring's electronic properties and directing the course of chemical reactions.
Halogen atoms (F, Cl, Br, I) are crucial substituents in synthetic chemistry. Installing a carbon-halogen bond on a pyridine ring is a vital strategy because it enables a multitude of subsequent bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for building molecular complexity. nih.govresearchgate.net Halopyridines are therefore key intermediates for diversifying chemical structures in drug and agrochemical research. nih.govresearchgate.net The process of halogenation itself can be challenging due to the electron-deficient nature of the pyridine ring, often requiring specific reagents and conditions to achieve the desired regioselectivity.
Alkyl groups, such as the methyl group, also play a critical role. They can influence the reactivity of the pyridine ring through several mechanisms:
Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly activate the pyridine ring towards certain reactions.
Steric Hindrance: The size and position of alkyl groups can sterically hinder certain positions on the ring, thereby directing incoming reagents to other, more accessible sites. researchgate.net
Acidity of Protons: A methyl group attached to a pyridine ring can be deprotonated to form a nucleophile, which can then participate in various carbon-carbon bond-forming reactions.
The interplay between halogen and alkyl substituents provides a powerful tool for chemists to fine-tune the reactivity of the pyridine scaffold and construct complex target molecules with high precision.
4 Bromo 2 Chloromethyl 5 Methylpyridine: a Key Synthetic Building Block
Precursor Synthesis and Functional Group Introduction
The construction of the target molecule relies on the sequential and regioselective introduction of halogen and chloromethyl groups onto a methyl-substituted pyridine core.
Halogenated methylpyridines are fundamental intermediates in the synthesis of more complex pyridine derivatives. youtube.com The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging, often necessitating harsh reaction conditions or alternative activation strategies. nih.govyoutube.com
Liquid phase chlorination is a common method for producing chlorinated pyridine compounds. The reaction of pyridine or methyl-substituted pyridines with chlorine gas in a liquid composition that includes hydrogen chloride can yield polychlorinated derivatives. google.com The process is typically carried out at temperatures ranging from approximately 100°C to 225°C. google.com
When chlorinating methylpyridines, the methyl group is often chlorinated first, which can lead to mixtures of products. youtube.com For instance, the gas-phase radical chlorination of pyridine primarily yields 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com However, selective side-chain chlorination can be achieved under specific conditions. For example, reacting 2-chloro-methylpyridine with chlorine radicals, followed by neutralization with a basic solution to maintain a pH between 0.5 and 3, allows for the chlorination of the side-chain methyl group. googleapis.com This control is crucial as the hydrochloride salt of the pyridine does not readily react with chlorine. googleapis.com
| Reagent/Condition | Substrate | Product(s) | Notes |
| Chlorine gas, Hydrogen Chloride | Pyridine, Methyl-substituted pyridines | Polychlorinated pyridines | Temperature range: 100°C to 225°C. google.com |
| Thionyl chloride | 3,5-dimethylpyridine | 4-chloro-3,5-dimethylpyridine | Ionic chlorination occurs cleanly at the 4-position. youtube.com |
| Chlorine radical, Basic solution | 2-chloro-methylpyridine | Side-chain chlorinated products | pH control (0.5-3) is essential for the reaction to proceed. googleapis.com |
Pyridones and their derivatives, such as piperidones, serve as versatile precursors for substituted pyridines. The synthesis of C2,4-disubstituted pyridine derivatives can be achieved starting from C2-functionalized piperidones, which are made via conjugate addition to the corresponding N-Boc-dihydropiperidone. researchgate.net This approach highlights the utility of derivatized saturated heterocycles in accessing specific substitution patterns on the aromatic pyridine ring. researchgate.net While direct halogenation of pyridones is a viable strategy, the specific conversion to halogenated methylpyridines often involves multiple steps, including reduction and aromatization.
Introducing a bromine atom onto the pyridine ring can be accomplished through several methods, each with distinct advantages regarding regioselectivity and substrate scope.
Electrophilic Aromatic Substitution: Direct electrophilic bromination of pyridine is challenging due to the ring's electron-deficient character. nih.govchemrxiv.org Such reactions often require harsh conditions, such as the use of elemental halides with strong Brønsted or Lewis acids at high temperatures, and can result in mixtures of regioisomers. chemrxiv.org A more controlled method involves the transformation of an amino group via a Sandmeyer-type reaction. For example, 4-bromo-2-methylpyridine (B16423) can be synthesized from 4-amino-2-methylpyridine (B29970) by treatment with sodium nitrite (B80452) in aqueous hydrobromic acid at low temperatures. chemicalbook.com This approach provides a high yield of the desired 4-bromo product. chemicalbook.com N-bromosuccinimide (NBS) is another common reagent for electrophilic bromination, often used for its regioselectivity and milder reaction conditions compared to elemental bromine. nih.govgoogle.com
Directed Metallation Approaches: Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of pyridine rings. baranlab.org This method utilizes a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to a strong base (e.g., an alkyllithium reagent) and directs deprotonation to the adjacent ortho-position. baranlab.org The resulting metalated intermediate can then be trapped with an electrophile, such as a bromine source like 1,2-dibromotetrachloroethane. arkat-usa.org This approach allows for precise control over the position of halogenation. znaturforsch.comznaturforsch.com For instance, 4-methoxypyridine (B45360) can be lithiated at the C-2 position and subsequently brominated. arkat-usa.org Halogen/metal exchange is another related technique where an existing halogen atom is exchanged for a metal, which can then react with an electrophile. znaturforsch.comznaturforsch.com
| Method | Reagents | Key Features |
| Electrophilic Substitution (Sandmeyer) | NaNO₂, HBr (aq) | Converts an amino group to a bromo group; high regioselectivity. chemicalbook.com |
| Electrophilic Substitution (Brominating Agent) | N-bromosuccinimide (NBS) | Milder conditions, can offer high para-selectivity. nih.govgoogle.com |
| Directed ortho-Metalation (DoM) | Alkyllithium base, Bromine source (e.g., C₂Br₂Cl₄) | High regioselectivity determined by the directing group. baranlab.orgarkat-usa.org |
| Halogen/Metal Exchange | Organolithium or Organomagnesium reagents | Exchanges an existing halogen for a metal, enabling further functionalization. znaturforsch.com |
The introduction of a chloromethyl (-CH₂Cl) group is a critical step. Direct chlorination of a methyl group on the pyridine ring can be achieved, but this radical reaction can sometimes lack selectivity and lead to over-chlorination if not carefully controlled. youtube.comgoogleapis.com
A more selective and widely applicable strategy involves the conversion of a hydroxymethyl group (-CH₂OH) into a chloromethyl group. This two-step approach begins with the introduction of a hydroxymethyl group, which can be achieved through the metalation of a halopyridine followed by reaction with formaldehyde. mdpi.com The subsequent conversion of the alcohol to the chloride is then accomplished using a chlorinating agent. Cyanuric chloride has been shown to be an effective reagent for this transformation, cleanly converting 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine in good yield. mdpi.com This method avoids the harsh conditions of direct radical chlorination and offers better control over the final product.
Synthesis of Halogenated Methylpyridines
Multi-Step Synthesis Approaches for this compound
The synthesis of the specifically substituted target compound, this compound, is not directly reported in a single procedure and requires a multi-step approach combining the methodologies described above. A plausible synthetic route would start from a readily available, appropriately substituted pyridine precursor, such as 2,5-lutidine (2,5-dimethylpyridine).
A potential synthetic pathway could be envisioned as follows:
Bromination at the 4-position: The first step would involve the regioselective introduction of a bromine atom at the C-4 position of 2,5-lutidine. Given the challenges of direct electrophilic halogenation on the pyridine ring, a strategy involving activation of the 4-position would be necessary. One approach is the formation of the pyridine N-oxide, which activates the C-4 position towards electrophilic attack, such as nitration. The resulting 4-nitro group can then be displaced by a nucleophilic bromide source. nih.gov Alternatively, a more complex route involving the introduction and subsequent conversion of a directing group could be employed.
Functionalization of the 2-methyl group: With the 4-bromo-2,5-dimethylpyridine (B169587) intermediate in hand, the next stage is the selective conversion of the 2-methyl group into a chloromethyl group. To achieve selectivity and avoid reaction at the 5-methyl group, a functional group interconversion is preferable to direct chlorination.
Selective Oxidation: The 2-methyl group could be selectively oxidized to a hydroxymethyl group. This can be a challenging transformation requiring specific reagents that differentiate between the two methyl groups.
Chlorination: The resulting 4-bromo-2-(hydroxymethyl)-5-methylpyridine would then be treated with a chlorinating agent, such as thionyl chloride or cyanuric chloride, to yield the final target compound, this compound. mdpi.com
This proposed pathway underscores the necessity of a carefully planned, multi-step synthesis to achieve the desired substitution pattern on the pyridine core, relying on a combination of ring activation, directed functionalization, and selective group transformations. researchgate.net
Sequential Halogenation and Chloromethylation Reactions
The most common and logical route to this compound involves a sequential two-stage process. The first stage focuses on the regioselective bromination of the pyridine ring, and the second stage involves the selective chlorination of the methyl group at the 2-position.
Stage 1: Electrophilic Bromination of 2,5-Dimethylpyridine (B147104)
The synthesis begins with the precursor 2,5-dimethylpyridine (also known as 2,5-lutidine). The pyridine ring is electronically deactivated towards electrophilic aromatic substitution, necessitating harsh reaction conditions for halogenation. A standard method involves reacting 2,5-dimethylpyridine with a brominating agent in the presence of fuming sulfuric acid (oleum). The highly acidic environment protonates the pyridine nitrogen, further deactivating the ring but directing the substitution. The use of oleum (B3057394) at elevated temperatures allows for the introduction of a bromine atom, primarily at the 4-position.
An alternative and often more controlled method utilizes a specific brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in oleum. google.com This approach can offer better control over the reaction and minimize the formation of di-brominated byproducts. google.com The reaction typically proceeds at temperatures ranging from 90°C to 130°C. google.com
Stage 2: Side-Chain Chlorination of 4-Bromo-2,5-dimethylpyridine
Once the intermediate 4-Bromo-2,5-dimethylpyridine is synthesized and isolated, the next step is the selective chlorination of the methyl group at the 2-position. This is typically achieved through a pathway involving an N-oxide intermediate, which provides high selectivity and yield.
N-Oxide Formation: The 4-Bromo-2,5-dimethylpyridine is first oxidized to its corresponding N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or a peroxy acid. The N-oxide formation is crucial as it activates the methyl groups at the 2- and 6-positions for subsequent reactions. researchgate.netresearchgate.net
Rearrangement and Chlorination: The resulting 4-Bromo-2,5-dimethylpyridine-N-oxide is then treated with a chlorinating agent. Reagents such as phosphoryl chloride (POCl₃), phosgene (B1210022) (COCl₂), or triphosgene (B27547) are effective for this transformation. google.comwikipedia.org The reaction proceeds through a mechanism related to the Boekelheide rearrangement, where the N-oxide oxygen is acylated, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent nucleophilic attack by a chloride ion to yield the 2-(chloromethyl)pyridine (B1213738) derivative. wikipedia.orgresearchgate.net This method is highly favored due to its high regioselectivity for the 2-position methyl group and typically results in high conversion rates. researchgate.netscispace.com
An alternative, though often less selective, method for side-chain chlorination is direct free-radical chlorination. This would involve treating 4-Bromo-2,5-dimethylpyridine with a chlorine source like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation. googleapis.com However, this method risks over-chlorination to di- and trichloromethyl byproducts and potential reactions at the 5-methyl group, making it a less common choice where high purity is required. google.com
Tandem Reaction Sequences for Target Compound Formation
In the context of synthesizing this compound, tandem or "one-pot" reaction sequences that accomplish both ring bromination and side-chain chloromethylation in a single operation are not widely reported in the literature. The starkly different conditions required for the two key transformations present significant challenges.
Electrophilic Aromatic Bromination: This step requires highly acidic and often high-temperature conditions (e.g., oleum) to activate the deactivated pyridine ring for electrophilic attack. researchgate.net
Side-Chain Chlorination: The N-oxide rearrangement pathway requires an initial oxidation step followed by treatment with acylating/chlorinating agents, often at moderate temperatures. google.com Free-radical chlorination, on the other hand, relies on radical initiators and is incompatible with the ionic conditions of electrophilic bromination.
The incompatibility of these reaction environments makes a sequential approach, with the isolation of the 4-Bromo-2,5-dimethylpyridine intermediate, the most practical and reliable synthetic strategy.
Optimization of Synthetic Routes
Optimizing the synthesis of this compound focuses on maximizing the efficiency of each step in the sequential process, primarily by manipulating reaction conditions to improve yield and minimize the formation of unwanted byproducts.
Reaction Conditions and Parameter Optimization
Fine-tuning parameters such as solvent, temperature, and reagent stoichiometry is critical for both the bromination and chloromethylation stages.
For the bromination step , optimization centers on controlling the electrophilicity of the brominating agent and the reaction temperature. Using DBDMH in oleum, the reaction temperature is typically maintained between 90°C and 130°C to ensure a reasonable reaction rate without excessive decomposition or byproduct formation. google.com The molar ratio of the brominating agent to the dimethylpyridine substrate is a key parameter to control, as discussed in the next section. google.com
For the chloromethylation step via the N-oxide pathway , optimization has been studied for analogous compounds. The choice of solvent and acid acceptor can significantly influence the reaction outcome. A study on the preparation of 2-(chloromethyl)pyridine from 2-methylpyridine-N-oxide using phosgene demonstrated the viability of various solvents.
Table 1: Optimization of Solvent for Chloromethylation of 2-Methylpyridine-N-Oxide
| Solvent | Reaction Temperature | Outcome |
|---|---|---|
| Methylene (B1212753) Chloride | 3°C to 25°C | Effective |
| Acetonitrile | 3°C to 25°C | Effective |
| Toluene | 3°C to 25°C | Effective |
| p-Dioxane | 3°C to 25°C | Effective |
| Tetrahydrofuran | 3°C to 25°C | Effective |
(Data sourced from patent information describing analogous transformations) google.com
The reaction temperature is kept low (typically between 3°C and 25°C) to control the exothermic reaction and maintain selectivity. google.com The choice of chlorinating agent (e.g., phosgene, triphosgene, phosphoryl chloride) also represents a point of optimization, with triphosgene often being preferred due to its solid form, which is safer to handle than gaseous phosgene. wikipedia.org
Yield Enhancement and Byproduct Minimization
A primary goal of optimization is to maximize the yield of the desired product while reducing the formation of impurities that can complicate purification.
In the bromination stage , the main byproduct is the di-brominated species. The formation of this impurity can be effectively suppressed by carefully controlling the stoichiometry. Research on analogous pyridine brominations indicates that using a molar ratio of the brominating agent (like DBDMH) to the pyridine substrate of slightly less than 1:1 (e.g., 0.5:1 to 1.0:1) is preferable. google.com This ensures the pyridine derivative is the excess reagent, significantly reducing the chance of a second bromination event.
In the chloromethylation stage , the N-oxide pathway is inherently high-yielding and selective, which is a major advantage for byproduct minimization. A study of the reaction between 2-picoline-N-oxide and phosphoryl chloride in the presence of triethylamine (B128534) reported a 90% conversion with 98% selectivity for the desired 2-chloromethylpyridine. researchgate.netscispace.com This high selectivity minimizes the formation of other isomers or byproducts.
In contrast, direct free-radical chlorination is more prone to byproduct formation. This method can produce a mixture of 2-(monochloromethyl), 2-(dichloromethyl), and 2-(trichloromethyl) derivatives. google.com One optimization strategy to minimize over-chlorination is to neutralize the hydrogen chloride (HCl) that is formed during the reaction with a base. googleapis.com The buildup of HCl can inhibit the reaction and promote undesired side reactions. googleapis.com
Table 2: Comparison of Chloromethylation Methods for Byproduct Control
| Method | Key Byproducts | Strategy for Minimization | Typical Yield/Selectivity |
|---|---|---|---|
| N-Oxide Rearrangement | Minimal | Inherently selective reaction pathway | High (e.g., 90% conversion, 98% selectivity) researchgate.netscispace.com |
| Direct Radical Chlorination | Dichloro- and trichloromethyl derivatives, other isomers | Control of chlorine stoichiometry, neutralization of HCl, use of selective radical initiators | Variable, often lower selectivity google.comgoogleapis.com |
By selecting the N-oxide pathway and carefully controlling the stoichiometry in the preceding bromination step, a high-yield and high-purity synthesis of this compound can be achieved.
Reactions Involving the Bromine Atom
The bromine atom at the 4-position of the pyridine ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic nature of the pyridine ring and the presence of other substituents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of biaryls and other conjugated systems. This compound is a suitable substrate for such transformations, with the bromine atom being selectively replaced.
The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds. For instance, the Suzuki-Miyaura reaction of the closely related 4-bromo-2-methylpyridine with phenylboronic acid has been reported to proceed efficiently. researchgate.netresearchgate.net The reaction is typically carried out using a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate in a mixed solvent system of 1,4-dioxane (B91453) and water under thermal or microwave conditions. researchgate.netresearchgate.net It is expected that this compound would react similarly, affording 2-(chloromethyl)-5-methyl-4-arylpyridines.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/Water | 2-Methyl-4-phenylpyridine | 85% |
The Negishi coupling utilizes an organozinc reagent as the coupling partner. organic-chemistry.org This reaction is known for its high functional group tolerance and can be carried out under mild conditions. organic-chemistry.orgnih.gov The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. nih.govnih.gov Given the successful application of Negishi coupling to a wide range of bromo- and chloropyridines, it is a viable method for the derivatization of this compound. nih.govorgsyn.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. youtube.comyoutube.com However, for SNAr to occur, the ring typically requires activation by strong electron-withdrawing groups, and the leaving group must be sufficiently labile. nih.govmdpi.com
Reductive Debromination Reactions
The bromine atom of this compound can be removed through reductive debromination to yield 2-(chloromethyl)-5-methylpyridine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common and effective method for the dehalogenation of aryl bromides. organic-chemistry.org This method is often chemoselective, leaving other functional groups intact. organic-chemistry.org Other methods for reductive debromination include the use of certain metals or metal salts. nih.govnih.gov
Reactions Involving the Chloromethyl Group
The chloromethyl group at the 2-position of the pyridine ring is analogous to a benzylic halide and is therefore highly susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. libretexts.orglibretexts.org This reactivity provides a straightforward route for the introduction of a wide array of functional groups.
Nucleophilic Substitution Reactions (SN2-type) with Diverse Nucleophiles
The carbon atom of the chloromethyl group is electrophilic and readily attacked by a variety of nucleophiles, leading to the displacement of the chloride ion. libretexts.orglibretexts.org This SN2-type reaction is a versatile method for elaborating the side chain of the pyridine ring.
Common nucleophiles that can be employed include:
Amines: Primary and secondary amines react to form the corresponding (aminomethyl)pyridine derivatives.
Thiols: Thiolates are excellent nucleophiles and react to produce (thiomethyl)pyridines. nih.gov
Cyanide: The cyanide ion is a potent nucleophile that introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxides and Phenoxides: These oxygen-based nucleophiles yield the corresponding ethers.
Carboxylates: Reaction with carboxylate salts leads to the formation of esters.
The rate and efficiency of these reactions are dependent on the strength of the nucleophile, the reaction solvent, and the temperature. youtube.com
| Nucleophile | Product Structure | Product Name |
| R-NH2 (Amine) | 4-Bromo-5-methyl-2-(aminomethyl)pyridine | (4-Bromo-5-methylpyridin-2-yl)methanamine derivative |
| R-SH (Thiol) | 4-Bromo-5-methyl-2-(thiomethyl)pyridine | 4-Bromo-2-((alkyl/aryl)thiomethyl)-5-methylpyridine |
| CN- (Cyanide) | 4-Bromo-5-methyl-2-(cyanomethyl)pyridine | 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile |
Formation of Quaternary Pyridinium (B92312) Salts
The chloromethyl group of this compound can act as an alkylating agent in reactions with tertiary amines or other pyridine derivatives to form quaternary pyridinium salts. ktu.eduktu.edugoogle.com For example, reaction with pyridine would yield a pyridinium salt where the nitrogen of the pyridine nucleophile is attached to the methylene bridge. ktu.eduktu.edu Such pyridinium salts are of interest for their potential applications in various fields, including as ionic liquids and biologically active compounds. nih.gov The quaternization reaction is typically carried out by mixing the chloromethylpyridine with the nucleophilic pyridine, often in a suitable solvent or by using an excess of the liquid pyridine as the solvent. ktu.eduktu.edu
| Alkylating Agent | Nucleophilic Pyridine | Product |
| This compound | Pyridine | 1-((4-Bromo-5-methylpyridin-2-yl)methyl)pyridinium chloride |
| 4-(Chloromethyl)-2-methylthiazole | Pyridine | 1-((2-Methylthiazol-4-yl)methyl)pyridinium chloride |
Radical Reactions of the Chloromethyl Moiety
The carbon-chlorine bond within the chloromethyl group of this compound can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is particularly relevant in the context of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the alkyl halide acts as an initiator in the presence of a transition metal catalyst, typically a copper(I) complex, which reversibly activates and deactivates the propagating polymer chain. wikipedia.orgcmu.eduacs.org The 2-(chloromethyl)pyridine scaffold can serve as an efficient initiator for this process, allowing for the synthesis of well-defined polymers with pyridine end-groups. cmu.edu
The process is initiated by the one-electron oxidation of the transition metal complex (e.g., Cu(I)/Ligand) which abstracts the chlorine atom from this compound. This generates a (4-bromo-5-methylpyridin-2-yl)methyl radical and the oxidized metal complex (e.g., Cl-Cu(II)/Ligand). This radical can then add to a vinyl monomer to start the polymerization process. The controlled nature of ATRP stems from the reversible deactivation of the propagating radical by the higher oxidation state metal complex, which reforms the dormant C-Cl bond at the polymer chain end. acs.orgyoutube.com
Furthermore, the chloromethyl group can participate in photoredox-catalyzed radical coupling reactions. Under visible light irradiation and in the presence of a suitable photocatalyst, the C-Cl bond can be cleaved to generate the corresponding pyridyl-methyl radical. This radical intermediate can then engage in coupling reactions with other radical species, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the methylene bridge. acs.org
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, making it a key site for coordination with metals and for the formation of N-heterocyclic derivatives.
The nitrogen atom of the pyridine ring acts as a Lewis base, readily coordinating to transition metal centers to form a wide range of metal complexes. wikipedia.org The 2-(chloromethyl) group, along with the pyridine nitrogen, can function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. While direct studies on this compound are limited, the coordination behavior of the structurally analogous ligand, 4-bromo-2-(hydroxymethyl)pyridine, provides significant insight. researchgate.net This analogue has been shown to form stable complexes with copper(II) and cobalt(II). researchgate.net
In these complexes, the ligand coordinates to the metal center through both the pyridine nitrogen and the oxygen atom of the hydroxymethyl group. researchgate.net By analogy, this compound is expected to coordinate via its pyridine nitrogen. While the chlorine atom is a weaker donor than oxygen, participation in chelation cannot be entirely ruled out under specific conditions, though it is more likely to act as a monodentate ligand through the nitrogen atom. The presence of the bromo and methyl substituents on the pyridine ring can influence the electronic properties (and thus the donor strength) of the nitrogen atom and impose steric constraints that affect the geometry of the resulting metal complex. wikipedia.orgresearchgate.net
Table 1: Coordination Complexes of the Analogous Ligand 4-Bromo-2-(hydroxymethyl)pyridine (L1) Data sourced from studies on a structurally similar compound to illustrate potential coordination behavior.
| Complex Formula | Metal Center | Coordination Geometry | Ligand Donor Atoms |
| [Cu(L1)₂NO₃]NO₃·H₂O | Cu(II) | Distorted Square Pyramidal | N₂O₃ |
| [Cu(L1)₂Cl]Cl·H₂O | Cu(II) | Distorted Trigonal Bipyramidal | N₂O₂Cl |
The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). bhu.ac.in The formation of the N-oxide group significantly alters the electronic properties of the pyridine ring. The N-oxide oxygen atom can donate electron density into the ring via resonance, which activates the C2 and C4 positions towards both electrophilic and nucleophilic attack. scripps.eduyoutube.com
This activation provides a powerful synthetic tool. For example, functionalization at the C2 and C4 positions, which can be challenging in the parent pyridine, becomes more facile in the N-oxide derivative. researchgate.net A common strategy involves the reaction of a pyridine N-oxide with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reactions can introduce a chlorine atom at the C2 or C4 position. wikipedia.org Importantly, the N-oxide can be readily removed (deoxygenated) using reducing agents like PCl₃ or H₂/Pd, restoring the pyridine ring after the desired functionalization has been achieved. acs.org This makes N-oxide formation a key step in many synthetic routes involving pyridine derivatives.
Applications of 4 Bromo 2 Chloromethyl 5 Methylpyridine As a Synthetic Intermediate
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 4-Bromo-2-(chloromethyl)-5-methylpyridine serves as a pivotal starting material for the generation of a diverse array of complex organic molecules and advanced heterocyclic systems.
The dual reactivity of this compound allows for its sequential or sometimes one-pot functionalization, leading to the construction of intricate molecular frameworks. The chloromethyl moiety can be readily converted into other functional groups such as alcohols, ethers, amines, and nitriles, thereby providing access to a wide range of derivatives. Subsequently, the bromo group can be utilized as a handle for carbon-carbon or carbon-heteroatom bond formation through well-established catalytic methods like Suzuki, Stille, or Buchwald-Hartwig couplings. This stepwise approach enables the precise and controlled elaboration of the pyridine (B92270) scaffold, culminating in the synthesis of highly functionalized and structurally complex organic molecules.
Heterocyclic compounds are of paramount importance in various scientific disciplines. This compound is an exemplary building block for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of its functional groups can be harnessed to construct fused ring systems or to append other heterocyclic moieties onto the pyridine core. For instance, intramolecular cyclization reactions involving a nucleophile introduced at the 2-position (via the chloromethyl group) and the bromine at the 4-position can lead to the formation of novel bicyclic heteroaromatic compounds.
Intermediate in Agrochemical and Pharmaceutical Research
The pyridine nucleus is a common motif in a vast number of bioactive molecules. Consequently, substituted pyridines like this compound are of significant interest in the discovery and development of new agrochemicals and pharmaceuticals.
The functional handles on this compound allow for the systematic modification of its structure to explore structure-activity relationships (SAR) in the quest for new bioactive compounds. By reacting the chloromethyl group with various amines, thiols, or alcohols, a library of derivatives can be rapidly synthesized. The bromine atom can then be used to introduce further diversity, for example, by coupling with different boronic acids to generate a range of aryl- or heteroaryl-substituted pyridines. This modular approach is highly efficient in generating a multitude of analogs for biological screening. Pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties in the agrochemical sector, as well as various therapeutic effects in the pharmaceutical industry.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. This compound serves as a versatile scaffold for the construction of advanced pharmacophores. The ability to introduce a variety of substituents at both the 2- and 4-positions allows for the fine-tuning of the molecule's properties, such as its size, shape, polarity, and hydrogen bonding capacity. This enables medicinal chemists to design and synthesize molecules with improved potency, selectivity, and pharmacokinetic profiles.
Ligand Design and Coordination Chemistry
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with the ability to introduce other coordinating groups via its reactive handles, makes it a valuable precursor in the field of ligand design and coordination chemistry. By modifying the chloromethyl and bromo groups with functionalities containing donor atoms like nitrogen, oxygen, sulfur, or phosphorus, a wide variety of multidentate ligands can be synthesized. These ligands can then be used to form coordination complexes with various transition metals, leading to new materials with interesting catalytic, magnetic, or optical properties.
Development of Biomimetic Metal Ion Chelates
The development of synthetic ligands that mimic the coordination environment of metal ions in biological systems is a significant area of research in bioinorganic chemistry. These biomimetic metal complexes are instrumental in understanding the function of metalloenzymes and can also lead to the development of novel catalysts. Pyridine-based ligands are frequently employed in the synthesis of these biomimetic models due to their ability to coordinate with a wide range of metal ions. mdpi.comrsc.org
The structure of this compound makes it a suitable precursor for creating more complex chelating agents. The pyridine nitrogen can serve as one of the coordination sites for a metal ion. The reactive chloromethyl group at the 2-position allows for the facile introduction of other ligating arms through nucleophilic substitution reactions. For instance, reaction with amines or thiols can introduce additional nitrogen or sulfur donor atoms, respectively, leading to the formation of polydentate ligands. These multidentate ligands can then be used to chelate metal ions, forming stable biomimetic complexes. rsc.org
A key advantage of using precursors like bromo-substituted (chloromethyl)pyridines is the ability to tune the electronic and steric properties of the resulting ligand. The bromo-substituent, for example, can be retained to influence the electronic properties of the pyridine ring or can be replaced by other functional groups via cross-coupling reactions to build more elaborate ligand architectures. This modular approach is crucial in designing ligands that can stabilize specific metal oxidation states or geometries, mimicking the active sites of metalloproteins. mdpi.com
Ligands for Homogeneous Catalysis
In the field of homogeneous catalysis, the ligand coordinated to the metal center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. Pyridine-containing ligands are widely utilized due to their strong σ-donating ability and the ease with which their steric and electronic properties can be modified. chemistryviews.orgresearchgate.net The compound this compound serves as a valuable building block for the synthesis of such ligands.
The chloromethyl group is the primary site for derivatization. It can readily react with a variety of nucleophiles, such as phosphines, amines, and alcohols, to introduce different donor atoms that can coordinate to a transition metal. For example, reaction with a phosphine (B1218219) would yield a P,N-type ligand, which has been shown to be effective in a range of catalytic reactions, including cross-coupling and hydroformylation. researchgate.net The pyridine nitrogen provides a stable coordination site, while the newly introduced donor group can fine-tune the electronic and steric environment around the metal center.
Furthermore, the bromine atom on the pyridine ring offers a secondary point of modification. Through reactions like the Suzuki or Sonogashira cross-coupling, aryl or alkynyl groups can be introduced at the 4-position. This allows for the creation of a diverse library of ligands from a single precursor, which can then be screened for optimal performance in a specific catalytic transformation. The ability to systematically modify the ligand structure is a cornerstone of modern catalyst development.
Functionalization of Solid Supports and Materials
The heterogenization of homogeneous catalysts by anchoring them to solid supports is a widely pursued strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Similarly, functionalizing materials to impart specific chemical properties is crucial in various technological applications.
Immobilization of Catalysts and Reagents
The 2-(chloromethyl) group of this compound is an ideal anchor for the covalent attachment of this molecule onto solid supports. mdpi.com Supports such as silica, alumina, or organic polymers, which possess surface hydroxyl or amino groups, can be functionalized through nucleophilic substitution of the chlorine atom. This process forms a stable covalent bond, effectively immobilizing the pyridine moiety onto the solid surface.
Once the pyridine unit is anchored, it can be further elaborated. For instance, a biomimetic metal chelate or a homogeneous catalyst precursor can be synthesized in solution using this compound and then attached to the support. Alternatively, the pyridine derivative can be first immobilized and then the synthesis of the catalytically active metal complex can be carried out on the solid phase. The latter approach can be advantageous in preventing the formation of insoluble polymeric byproducts.
The resulting solid-supported catalyst can then be used in a variety of chemical transformations, with the significant advantage of being easily separated from the reaction mixture by simple filtration. This simplifies product purification and allows for the potential reuse of the catalyst, which is economically and environmentally beneficial. Research on bromine-substituted (chloromethyl)pyridine precursors has highlighted their utility in creating functionalized carbons for the immobilization of biomimetic metal ion chelates. mdpi.com
Preparation of Polymeric Materials
Pyridine-containing polymers are a class of functional polymers with a wide range of potential applications, including as materials for contaminant capture, self-assembling block copolymers, and supports for catalysts and reagents. nih.gov The synthesis of such polymers can be achieved through the polymerization of pyridine-containing monomers or by the post-polymerization modification of a pre-existing polymer.
This compound can potentially be used in both of these strategies. The reactive chloromethyl group allows this compound to act as a monomer in certain types of polymerization reactions. For instance, it could be used in polycondensation reactions with suitable difunctional nucleophiles.
Mechanistic and Theoretical Studies on Reactivity and Structure of 4 Bromo 2 Chloromethyl 5 Methylpyridine
Reaction Mechanism Elucidation for Derivatization Pathways
The derivatization of 4-Bromo-2-(chloromethyl)-5-methylpyridine can proceed through several pathways, primarily involving reactions at the halogenated positions. Understanding the mechanisms of these reactions is crucial for controlling the selectivity and outcome of synthetic transformations.
Studies on Nucleophilic Substitution at Halogenated Positions
The structure of this compound presents two distinct sites for nucleophilic substitution: the bromine atom on the pyridine (B92270) ring and the chlorine atom on the methyl substituent.
The substitution of the bromine atom on the pyridine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine nitrogen atom, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. In this molecule, the bromine is at the 4-position, which is favorable for SNAr reactions. The generally accepted mechanism involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the bromide leaving group restores the aromaticity and yields the substitution product. The stability of the Meisenheimer complex is a key factor in the reaction rate, and the electron-withdrawing nature of the pyridine nitrogen helps to delocalize the negative charge, thus stabilizing the intermediate.
In contrast, the chlorine atom of the chloromethyl group is attached to an sp³-hybridized carbon atom. Nucleophilic substitution at this position follows a standard SN2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. The reaction proceeds with an inversion of configuration at the carbon center. The reactivity of the chloromethyl group in SN2 reactions is generally high, making it a primary site for derivatization under conditions that favor this mechanism. The choice of nucleophile and reaction conditions can often be used to selectively target either the chloromethyl group or the bromo-substituted position on the pyridine ring. For instance, softer nucleophiles and milder conditions might favor the SN2 reaction at the chloromethyl group, while stronger nucleophiles and more forcing conditions could promote the SNAr reaction on the ring.
Investigation of Cross-Coupling Reaction Mechanisms
The bromo substituent at the 4-position of the pyridine ring makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
The catalytic cycle for these cross-coupling reactions generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. This step results in the formation of a Pd(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order typically being I > Br > Cl.
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) is transferred to the palladium center, displacing the halide. This step regenerates the palladium-halide bond and forms a new palladium-carbon bond with the incoming organic group.
Reductive Elimination: The two organic groups attached to the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The specific conditions of the reaction, including the choice of catalyst, ligands, base, and solvent, can significantly influence the efficiency and selectivity of the cross-coupling process. For instance, in the Suzuki-Miyaura reaction, a base is required to activate the organoboron species for transmetalation.
Computational Chemistry Approaches to Reactivity Prediction
Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can be employed to determine key parameters that govern its reactivity.
Calculations of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the pyridine ring is expected to be the most electron-rich site, while the carbon atoms attached to the bromine and chlorine atoms are predicted to be electrophilic centers, susceptible to nucleophilic attack.
Frontier molecular orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The LUMO is typically localized on the pyridine ring, particularly around the carbon atom bonded to the bromine, indicating that this is a likely site for nucleophilic attack in an SNAr reaction. The energy gap between the HOMO and LUMO can provide a measure of the molecule's kinetic stability and chemical reactivity.
| Computational Parameter | Predicted Value/Observation |
|---|---|
| HOMO Energy | Relatively low, indicating good stability |
| LUMO Energy | Low, suggesting susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |
| Mulliken Charges | Positive charge on C-Br and C-Cl, negative on N |
Molecular Dynamics Simulations of Reaction Intermediates
While specific molecular dynamics (MD) simulations for the reaction intermediates of this compound are not extensively reported in the literature, this computational technique is a powerful tool for studying the dynamic behavior of molecules and reaction pathways.
Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its molecular structure. The presence and relative positions of the bromo, chloromethyl, and methyl substituents, along with the pyridine nitrogen, create a unique electronic and steric environment that dictates its chemical behavior.
The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 4-position where the bromine is located. The methyl group at the 5-position has a mild electron-donating effect through hyperconjugation, which can slightly modulate the reactivity of the ring.
The chloromethyl group at the 2-position is a highly reactive electrophilic center for SN2 reactions. Its proximity to the pyridine nitrogen may also influence its reactivity through electronic effects.
The interplay between these structural features allows for a degree of tunable reactivity. By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize either the pyridine ring via SNAr or cross-coupling reactions, or the methyl substituent via SN2 reactions. This selectivity is a key aspect of the synthetic utility of this compound.
| Functional Group | Position | Primary Reaction Type | Key Influencing Factors |
|---|---|---|---|
| Bromo | 4 | SNAr, Cross-Coupling | Activation by pyridine nitrogen |
| Chloromethyl | 2 | SN2 | sp³-hybridized carbon, good leaving group |
| Methyl | 5 | Modulates ring reactivity | Electron-donating (hyperconjugation) |
| Pyridine Nitrogen | 1 | Directs reactivity | Electron-withdrawing, basic site |
Influence of Substituent Effects on Reaction Rates and Selectivity
The reactivity and selectivity of the pyridine ring in this compound are significantly influenced by the electronic and steric nature of its substituents: the bromo, chloromethyl, and methyl groups. These substituents modulate the electron density of the pyridine ring, thereby affecting its susceptibility to nucleophilic attack and the rates of chemical transformations.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of the electron-withdrawing bromo and chloromethyl groups. The bromo group at the 4-position and the chloromethyl group at the 2-position both exert a negative inductive effect (-I), pulling electron density away from the ring. This effect is most pronounced at the positions ortho and para to the substituents. Consequently, the carbon atoms at positions 2, 4, and 6 are rendered more electrophilic and thus more susceptible to nucleophilic attack.
The interplay of these substituent effects governs the rates of nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for halopyridines. The rate of an SNAr reaction is dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups that can stabilize the negative charge. In the case of this compound, the bromo and chloromethyl groups facilitate the attack of nucleophiles.
The selectivity of nucleophilic attack is also dictated by the positions of the substituents. In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge in the intermediate. With a bromo group at the 4-position and a chloromethyl group at the 2-position, both sites are activated towards nucleophilic substitution. The relative reactivity of these two sites will depend on the nature of the nucleophile and the reaction conditions.
Table 1: Predicted Relative Reaction Rates of Nucleophilic Substitution on Substituted Pyridines
| Pyridine Derivative | Substituents | Predicted Relative Rate |
| Pyridine | None | 1 |
| 4-Bromopyridine | 4-Br | 103 |
| 2-(Chloromethyl)pyridine (B1213738) | 2-CH2Cl | 102 |
| 4-Bromo-2-(chloromethyl)pyridine | 4-Br, 2-CH2Cl | 105 |
| This compound | 4-Br, 2-CH2Cl, 5-CH3 | 5 x 104 |
Note: The values in this table are hypothetical and intended to illustrate the expected trends based on substituent effects. Actual reaction rates would need to be determined experimentally.
Steric and Electronic Factors Governing Chemical Transformations
The chemical transformations of this compound are governed by a combination of steric and electronic factors. These factors influence not only the reactivity and regioselectivity of reactions but also the stability of intermediates and transition states.
Electronic Factors:
As discussed previously, the electronic landscape of the pyridine ring is dominated by the inductive effects of the substituents. The electron-withdrawing nature of the bromo and chloromethyl groups creates regions of low electron density, particularly at the 2- and 4-positions, making them prime targets for nucleophiles. The nitrogen atom itself, with its lone pair of electrons, can act as a nucleophile or a base, and its basicity is reduced by the presence of the electron-withdrawing groups.
Computational studies on similar substituted pyridines using Density Functional Theory (DFT) have shown that the presence of electron-withdrawing groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and more reactive towards nucleophiles. The calculated electrostatic potential maps of such molecules typically show a significant positive potential on the carbon atoms attached to the halogen atoms, confirming their electrophilic character.
Steric Factors:
Steric hindrance plays a crucial role in determining the accessibility of the reactive sites. The methyl group at the 5-position and the chloromethyl group at the 2-position can sterically hinder the approach of bulky nucleophiles to the adjacent positions. For instance, a nucleophilic attack at the 2-position might be sterically more demanding than an attack at the 4-position, depending on the size of the attacking nucleophile.
Similarly, the geometry of the transition state can be influenced by steric interactions. Reactions that involve the formation of a bulky transition state will be disfavored if there are significant steric clashes between the substituents and the incoming reagent.
Table 2: Summary of Steric and Electronic Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Steric Effect |
| Bromo | 4 | Electron-withdrawing (-I) | Moderate |
| Chloromethyl | 2 | Electron-withdrawing (-I) | Significant |
| Methyl | 5 | Electron-donating (+I) | Moderate |
The combination of these factors makes this compound a versatile intermediate in organic synthesis, allowing for selective functionalization of the pyridine ring through careful choice of reagents and reaction conditions.
Conclusion and Future Perspectives in the Chemistry of 4 Bromo 2 Chloromethyl 5 Methylpyridine
Summary of Current Research Landscape
The existing body of scientific literature on 4-Bromo-2-(chloromethyl)-5-methylpyridine is sparse, with the compound primarily appearing as an intermediate in patent literature and chemical supplier catalogs. There is a notable absence of comprehensive studies detailing its intrinsic properties or exploring its full range of potential applications. Current research primarily focuses on its utilization as a precursor in the synthesis of more complex molecules, leveraging the reactivity of its functional groups. The chloromethyl group serves as a reactive site for nucleophilic substitution, while the bromo substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Emerging Synthetic Strategies and Methodologies
Advances in synthetic organic chemistry are poised to significantly impact the accessibility and utility of this compound. Modern cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offer powerful tools for the derivatization of the pyridine (B92270) core at the bromine position. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for the creation of novel compounds.
Furthermore, emerging strategies in C-H activation could provide more direct and atom-economical routes to functionalize the pyridine ring, potentially bypassing the need for pre-installed halogen handles. The development of more selective and robust catalysts is crucial for advancing the synthetic utility of this and other similar building blocks.
| Synthetic Strategy | Description | Potential Advantage |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the bromo-substituent with boronic acids or esters. | Formation of C-C bonds to introduce aryl or vinyl groups. |
| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of the bromo-substituent with amines. | Formation of C-N bonds to introduce a wide range of amino functionalities. |
| Sonogashira Coupling | Palladium- and copper-catalyzed coupling of the bromo-substituent with terminal alkynes. | Formation of C-C triple bonds, leading to alkynyl-substituted pyridines. |
| Nucleophilic Substitution | Displacement of the chloride from the chloromethyl group by various nucleophiles. | Introduction of diverse functional groups such as ethers, amines, and azides. |
Untapped Potential in Novel Material and Functional Molecule Design
The true potential of this compound likely lies in its application as a scaffold for the design of novel functional materials and bioactive molecules. The ability to introduce different substituents at both the 4- and 2-positions allows for the fine-tuning of electronic, optical, and biological properties.
In the realm of material science , derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The pyridine core, known for its electron-accepting properties and ability to coordinate with metals, provides a foundation for creating materials with interesting photophysical and electronic characteristics.
In medicinal chemistry , this compound could serve as a key intermediate in the synthesis of new drug candidates. The substituted pyridine motif is a common feature in many biologically active compounds. The ability to readily diversify the structure of this compound makes it an attractive starting point for the discovery of new therapeutic agents targeting a range of diseases.
Challenges and Opportunities for Future Research Directions
Despite its potential, several challenges hinder the widespread adoption of this compound. The limited commercial availability and the lack of extensive toxicological and safety data may deter some researchers. Furthermore, the development of scalable and cost-effective synthetic routes is essential for its broader application.
However, these challenges also present significant opportunities for future research. A concerted effort to explore the fundamental chemistry of this compound, including a systematic investigation of its reactivity and the development of novel synthetic methodologies, would be highly valuable. Collaborative research between synthetic chemists, material scientists, and medicinal chemists could unlock the full potential of this versatile building block.
Future research should focus on:
Developing efficient and scalable synthetic routes to this compound.
Conducting a comprehensive evaluation of its physicochemical properties and toxicological profile.
Synthesizing and screening libraries of derivatives for applications in materials science and medicinal chemistry.
Investigating its use as a ligand in coordination chemistry to create novel metal complexes with interesting catalytic or photophysical properties.
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-2-(chloromethyl)-5-methylpyridine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : A common approach involves bromination of a pyridine precursor followed by chloromethylation. For example, bromination of 2-amino-5-methylpyridine derivatives using N-bromosuccinimide (NBS) in a radical-initiated system (e.g., AIBN in CCl₄) can introduce the bromo substituent . Chloromethylation may proceed via Friedel-Crafts alkylation using chloromethylating agents like ClCH₂OCH₃ in the presence of Lewis acids. Key parameters include temperature control (60–80°C for bromination), stoichiometric ratios (1.2–1.5 eq brominating agent), and inert atmosphere to prevent side reactions. Yields >75% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl in ¹H NMR; δ ~45–50 ppm in ¹³C NMR) and bromo/methyl substituents (e.g., methyl at δ ~2.4 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Look for molecular ion clusters matching the isotopic pattern of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- Melting Point : Reported analogs (e.g., 6-Amino-3-bromo-2-methylpyridine) show mp 80–82°C, suggesting similar thermal stability .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions, and how do solvent choices influence these pathways?
- Methodological Answer : The bromo and chloromethyl groups are susceptible to nucleophilic substitution. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity at the chloromethyl site due to improved leaving-group stabilization, while protic solvents (e.g., ethanol) may favor bromine substitution. For example, reactions with amines in DMF yield 2-aminomethyl derivatives, whereas bromide displacement (e.g., Suzuki coupling) requires Pd catalysts and anhydrous conditions .
Advanced Research Questions
Q. How can computational chemistry models be applied to predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict reactivity at bromo vs. chloromethyl sites. For instance, Fukui indices may indicate higher electrophilicity at the bromine position, favoring Pd-catalyzed couplings. Comparative studies with analogs (e.g., 5-Bromo-2-chloro-4-methylpyridine) can validate computational predictions .
Q. What strategies resolve contradictions in reported catalytic efficiencies when using this compound as a precursor in heterocyclic syntheses?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., dehalogenation or dimerization). Systematic optimization includes:
Q. What mechanistic insights explain the competing reaction pathways observed during the functionalization of this compound under varying pH conditions?
- Methodological Answer : Under acidic conditions (pH < 3), protonation of the pyridine nitrogen enhances chloromethyl group reactivity via carbocation formation. In basic media (pH > 10), hydroxide ions may displace bromide, forming hydroxylated derivatives. Controlled pH studies (e.g., buffered systems at pH 5–7) can minimize competing pathways and direct selectivity .
Safety and Handling
Q. What are the critical safety considerations for handling this compound, particularly regarding its halogenated substituents?
- Methodological Answer :
- Hazards : Eye irritation (Hazard Code: Eye Irrit. 2), skin sensitization (Skin Irrit. 2) .
- Mitigation : Use nitrile gloves, sealed reaction vessels, and fume hoods. Quench residual chloromethyl groups with aqueous Na₂S₂O₃ to prevent exothermic decomposition .
- Storage : Ambient temperatures in amber glass under nitrogen to prevent light-/moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
